4A,8a-dihydronaphthalene-2-carbaldehyde
Description
Properties
CAS No. |
131092-27-8 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 |
IUPAC Name |
4a,8a-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,10-11H |
InChI Key |
GMJKAXZRBKVPCN-UHFFFAOYSA-N |
SMILES |
C1=CC2C=CC(=CC2C=C1)C=O |
Synonyms |
2-Naphthalenecarboxaldehyde, 4a,8a-dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4A,8a-dihydronaphthalene-2-carbaldehyde and related compounds:
Key Findings:
- Hydrogenation Effects : Partial hydrogenation (as in 4a,8a-Dihydro-naphthalene ) reduces aromaticity, increasing susceptibility to electrophilic addition compared to fully aromatic naphthalene .
- Functional Group Influence : The carbaldehyde group in This compound would confer electrophilic character at the aldehyde carbon, similar to benzaldehyde derivatives. This contrasts with hydroxylated analogs like Octahydronaphthalene-4a,8a-diol , which exhibit hydrogen-bonding capabilities .
- Reactivity Trends: 1,4-Naphthoquinone (CAS 130-15-4) demonstrates redox activity due to its conjugated diketone system, a feature absent in carbaldehyde derivatives .
Limitations and Data Gaps
The comparisons above rely on extrapolation from structural analogs. For instance:
- Computational tools (e.g., CC-DPS) could model properties like dipole moments or LogP for This compound , but such analyses are absent in the evidence .
Preparation Methods
Synthesis of 1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene-2-carbaldehyde
A representative example involves the reaction of 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene with DMF-POCl₃ under anhydrous conditions. The electrophilic formylation occurs regioselectively at the 2-position due to the electron-rich nature of the dihydronaphthalene system. Key parameters include:
-
Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C.
-
Reaction Time : 4–6 hours for complete formylation.
-
Yield : 65–72% after purification via column chromatography.
The mechanism proceeds through the formation of a chloroiminium intermediate, which undergoes hydrolysis to yield the aldehyde.
Cyclization of Enol Ethers Followed by Oxidation
An alternative route involves the construction of the dihydronaphthalene core followed by oxidation of a methyl group to the aldehyde functionality.
UV Irradiation of Bicyclic Precursors
Jones and Scott’s method for synthesizing bullvalene derivatives provides a foundational strategy. While originally designed for bullvalene, this approach can be adapted for dihydronaphthalenes:
-
Precursor Synthesis : Bicyclo[4.2.2]deca-2,4,7,9-tetraene (8a) is prepared via thermal decomposition of diazoacetic ester in the presence of cyclooctatetraene.
-
UV Irradiation : Exposure of 8a to UV light induces a [2+2] cycloreversion, yielding 4a,8a-dihydronaphthalene derivatives.
-
Oxidation : Subsequent oxidation of a methyl substituent using pyridinium chlorochromate (PCC) or manganese dioxide introduces the aldehyde group.
Limitations : Low yields (38–45%) in the precursor synthesis step make this method less efficient than the Vilsmeier-Haack approach.
Comparative Analysis of Methods
Mechanistic and Structural Considerations
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